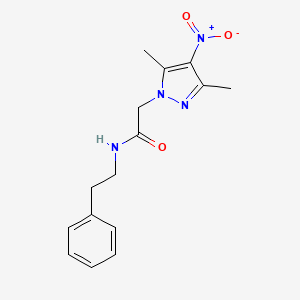![molecular formula C13H18Cl2N2O B5670215 2-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5670215.png)
2-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dichlorophenylmethyl group and an ethanol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]ethanol typically involves the reaction of 2,3-dichlorobenzyl chloride with piperazine, followed by the addition of ethylene oxide. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]acetaldehyde or 2-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]acetic acid.
Reduction: Formation of a more saturated piperazine derivative.
Substitution: Formation of derivatives with different substituents on the phenyl ring.
Applications De Recherche Scientifique
2-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]ethanol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other piperazine derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]ethanol involves its interaction with various molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, such as serotonin and dopamine receptors, which may contribute to its potential antipsychotic and neurological effects . Additionally, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, further modulating their levels and activity in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]ethylamine
- 2-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]propane-1,3-diol
- 2-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]butane-1,4-diol
Uniqueness
2-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]ethanol is unique due to its specific substitution pattern on the piperazine ring and the presence of both a dichlorophenyl group and an ethanol group. This unique structure contributes to its distinct biological activities and potential therapeutic applications compared to other similar compounds .
Propriétés
IUPAC Name |
2-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O/c14-12-3-1-2-11(13(12)15)10-17-6-4-16(5-7-17)8-9-18/h1-3,18H,4-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOFUKJAJAMKAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{4-methyl-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrimidin-5-yl}ethanone](/img/structure/B5670133.png)
![5-methyl-1'-(1,2,3,4-tetrahydronaphthalen-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5670134.png)

![4-{4-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5670149.png)
![(3R*,4S*)-1-[(6-methylquinolin-8-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5670151.png)
![4-[(3,5-dimethylisoxazol-4-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5670164.png)


![ethyl [3-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5670177.png)
![3-[1-(2-methyl-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B5670187.png)
![N-(3,4-dimethylphenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B5670190.png)


![(3R*,5S*)-N-[(5-cyclopropylisoxazol-3-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5670208.png)
